molecular formula C10H13NO2 B1421681 2-(3-methoxyphenyl)-N-methylacetamide CAS No. 53102-68-4

2-(3-methoxyphenyl)-N-methylacetamide

Cat. No.: B1421681
CAS No.: 53102-68-4
M. Wt: 179.22 g/mol
InChI Key: JVWJVGKRKSSQDG-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-methoxyphenyl)-N-methylacetamide, due to its structural similarity to other phenolic compounds, might interact with various enzymes, proteins, and biomolecules. It could potentially participate in hydrogen bonding and hydrophobic interactions due to the presence of the methoxyphenyl group and the acetamide moiety .

Cellular Effects

Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism . It could potentially interact with cellular receptors or enzymes, influencing their activity and thus altering cellular functions .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. Its methoxyphenyl group might interact with aromatic residues in proteins through pi-pi interactions, while the acetamide group could form hydrogen bonds .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit stability under physiological conditions .

Dosage Effects in Animal Models

Similar compounds have shown dose-dependent effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds are often metabolized by cytochrome P450 enzymes, and may interact with various enzymes or cofactors .

Transport and Distribution

Similar compounds can be transported by various protein carriers and can accumulate in specific tissues .

Subcellular Localization

Similar compounds can localize to specific compartments or organelles based on their physicochemical properties and any post-translational modifications .

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-10(12)7-8-4-3-5-9(6-8)13-2/h3-6H,7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWJVGKRKSSQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.